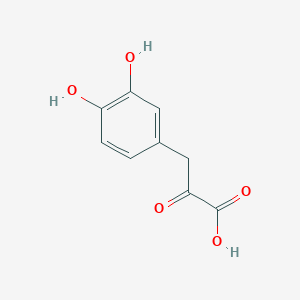![molecular formula C15H23NO B034322 3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol CAS No. 110901-84-3](/img/structure/B34322.png)
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is an organic compound that belongs to the class of cyclopropylamines This compound is characterized by the presence of a cyclopropyl ring attached to an amine group, which is further substituted with a 3-hydroxyphenyl group and two n-propyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of 3-hydroxybenzaldehyde with di-n-propylamine in the presence of a cyclopropanating agent such as diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amine derivatives.
科学研究应用
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane
- 1-(3-Hydroxyphenyl)-2-(3,5-dihydroxyphenyl)ethane
- 2-(2-Hydroxyphenyl)acetic acid
Uniqueness
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is unique due to its cyclopropylamine structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
110901-84-3 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
InChI 键 |
SGAIAYHFAITRSL-LSDHHAIUSA-N |
SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
手性 SMILES |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
规范 SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Key on ui other cas no. |
110901-84-3 |
同义词 |
2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 3-OH-DPCA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


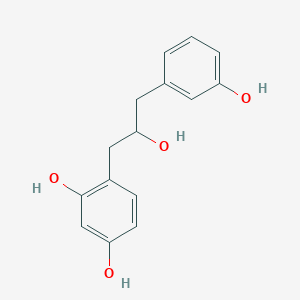
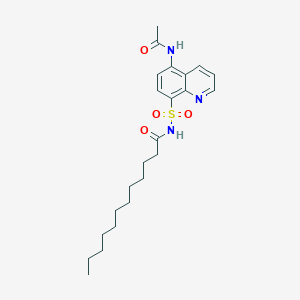
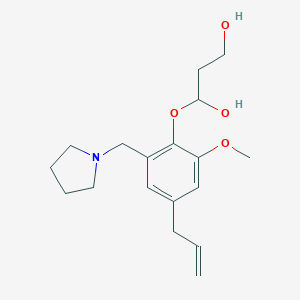

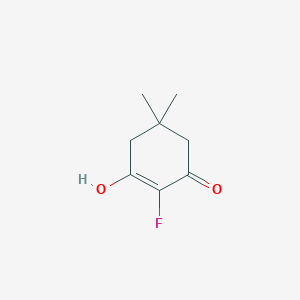
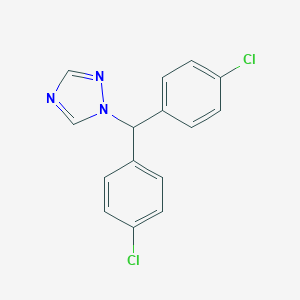
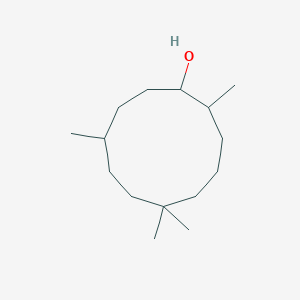

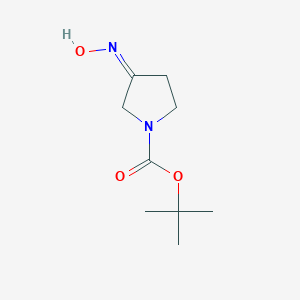
![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate](/img/structure/B34260.png)
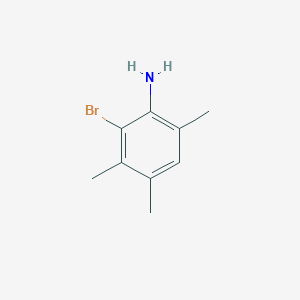
![5,8-Dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B34270.png)
